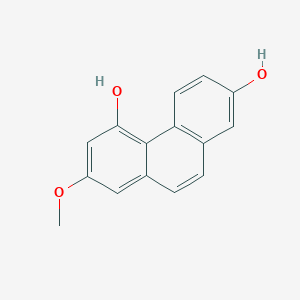

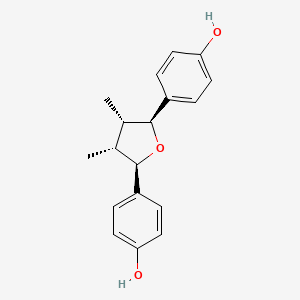

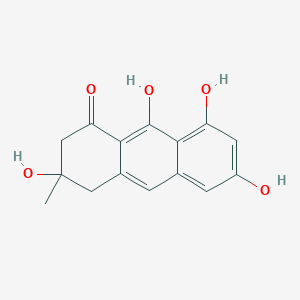

Lusianthrin

説明

Lusianthrin is a natural product found in Cypripedium macranthos and Dendrobium nobile with data available.

科学的研究の応用

Metabolic Profiles and Pharmacokinetics

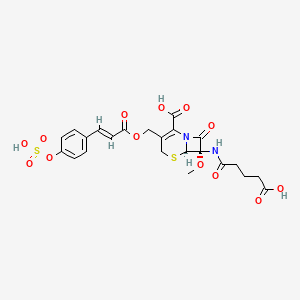

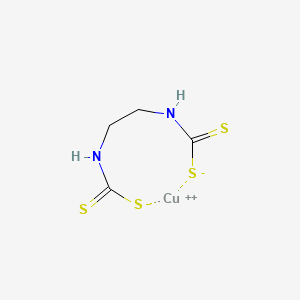

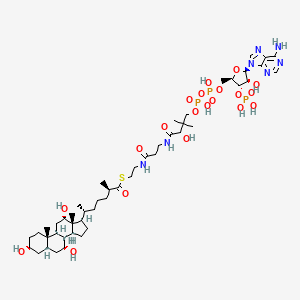

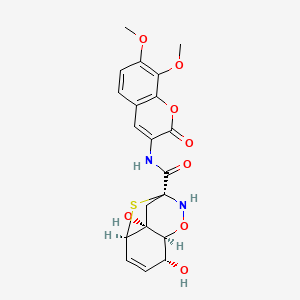

Lusianthridin, a bioactive component isolated from Dendrobium venustum, exhibits antioxidant and anti-cancer properties. A study investigated its metabolic profiles and pharmacokinetics in rats, revealing various metabolites and pathways such as demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation. This understanding is crucial for assessing lusianthridin's efficacy and safety (Zhengcai Ju et al., 2020).

Inhibition of Platelet Aggregation

Another study explored lusianthridin's potential in inhibiting platelet aggregation, identifying its effects on arachidonic acid, collagen, and adenosine diphosphate-stimulated platelet aggregation. The molecular docking studies suggest lusianthridin interacts with cyclooxygenase enzymes, impacting the arachidonic acid-thromboxane and adenylate cyclase pathways (Hla Nu Swe et al., 2021).

Role in LDL Oxidation and Atherosclerosis

Lusianthridin also shows promise in addressing hemin-induced low-density lipoprotein oxidation, a factor in atherosclerosis pathogenesis. A study demonstrated its protective effects against oxidative stress, potentially making it a suitable agent to prevent atherosclerosis in thalassemia patients (Su Wutyi Thant et al., 2021).

Antifungal Properties

In a study of Cypripedium macranthos var. rebunense, lusianthridin was identified as an antifungal compound, suggesting its use in controlling the growth of nonpathogenic Rhizoctonia spp. This finding indicates lusianthridin's potential in managing fungal infections, especially in orchid seedlings (H. Shimura et al., 2007).

Targeting Cancer Stem Cells

A study highlighted lusianthridin's effectiveness in suppressing cancer stem cell-like phenotypes in lung cancer cells. This compound targets the Src-STAT3-c-Myc pathways, suggesting a novel approach for cancer treatment and increasing the susceptibility of resistant cancer cells to chemotherapy (Narumol Bhummaphan et al., 2019).

特性

IUPAC Name |

7-methoxyphenanthrene-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h2-8,16-17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBOOLAIFKFRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyphenanthrene-2,5-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)

![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)